1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC19622565
InChI: InChI=1S/C14H11NO2/c1-10-4-2-5-11(8-10)13(16)14(17)12-6-3-7-15-9-12/h2-9H,1H3
SMILES:
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

CAS No.:

Cat. No.: VC19622565

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione -

Specification

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 1-(3-methylphenyl)-2-pyridin-3-ylethane-1,2-dione
Standard InChI InChI=1S/C14H11NO2/c1-10-4-2-5-11(8-10)13(16)14(17)12-6-3-7-15-9-12/h2-9H,1H3
Standard InChI Key NLEXOTYKQLKFJB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)C(=O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

1-(Pyridin-3-yl)-2-m-tolylethane-1,2-dione, also known as 1-(3-methylphenyl)-2-(3-pyridinyl)-1,2-ethanedione, belongs to the class of unsymmetrical 1,2-diketones. Its molecular formula is C₁₄H₁₁NO₂ (molecular weight: 225.24 g/mol) . The structure comprises two carbonyl groups flanking a central ethane backbone, with a pyridin-3-yl group and a 3-methylphenyl (m-tolyl) substituent (Figure 1).

Synonyms:

  • 1-(m-Tolyl)-2-(3-pyridyl)-glyoxal

  • 1,2-Ethanedione, 1-(3-methylphenyl)-2-(3-pyridinyl)-

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unreported, analogous 1,2-diketones exhibit planar geometries at the diketone moiety, with bond lengths of approximately 1.21 Å for C=O bonds and 1.50 Å for the central C–C bond . Computational studies using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level predict two low-energy conformers differing by the orientation of the pyridinyl nitrogen, with an energy difference of 0.27 kcal/mol .

Synthesis Methodologies

Palladium-Catalyzed Heteroarylation/Oxidation

A robust synthesis route involves a two-step sequence:

  • Heteroarylation: Aryl ketones react with heteroaryl halides (e.g., 3-bromopyridine) using XPhos Pd G4 (1 mol%) in toluene under microwave irradiation (150°C, 10 min) .

  • Oxidation: The intermediate α-hydroxy ketone is oxidized to the diketone using selenium dioxide (SeO₂) in dimethyl sulfoxide (DMSO) .

Representative Procedure:

  • Step 1: 3-Bromopyridine (1.1 equiv), m-tolyl methyl ketone (1.0 equiv), XPhos Pd G4 (1 mol%), toluene (3 mL), microwave (150°C, 10 min).

  • Step 2: Crude product, SeO₂ (1.1 equiv), DMSO (1 mL), 80°C, 2 h .

Yield: Up to 65% after purification .

Metal-Free Oxidative Coupling

An alternative method employs potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) under metal-free conditions . Styrenes undergo iodination to form α-iodoacetophenone intermediates, which are oxidized to glyoxals and subsequently coupled with heteroarenes:

  • Conditions: KI (0.2 equiv), TBHP (3.0 equiv), DMSO, 120°C .

  • Scope: Effective for electron-rich arenes but limited by steric hindrance at the heteroarene C-3 position .

Physicochemical Properties

Experimental and predicted properties are summarized in Table 1 :

PropertyValue
Boiling Point399.5 ± 25.0 °C (Predicted)
Density1.186 ± 0.06 g/cm³ (Predicted)
pKa2.07 ± 0.10 (Predicted)
SolubilityModerate in DMSO, toluene

The low pKa (2.07) suggests susceptibility to nucleophilic attack at the carbonyl groups, a trait exploited in condensation reactions .

Applications in Organic Synthesis

Quinoxaline Derivatives

1-(Pyridin-3-yl)-2-m-tolylethane-1,2-dione serves as a precursor for unsymmetrical quinoxalines via condensation with o-phenylenediamines. For example, reaction with 1,2-diaminobenzene yields 2-phenyl-3-(pyridin-3-yl)quinoxaline (5a) in 82% yield .

Mechanism:

  • Nucleophilic addition of the diamine to the diketone.

  • Cyclodehydration to form the quinoxaline ring .

Cross-Coupling Reactions

The diketone’s electron-deficient carbonyl groups facilitate Pd-catalyzed couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids generate biaryl structures, though yields are substrate-dependent .

Computational Insights

Conformational Analysis

DFT studies reveal two dominant conformers (Figure 2):

  • Conformer A: Pyridinyl N-atom oriented anti to the m-tolyl group (60.4% population at 50°C).

  • Conformer B: Pyridinyl N-atom syn to m-tolyl (39.6%) .

Natural Bond Orbital (NBO) Analysis

NBO charges indicate significant electron withdrawal by the carbonyl groups (-0.43 e⁻), rendering the central C–C bond (1.50 Å) susceptible to cleavage in redox reactions .

Challenges and Future Directions

  • Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis remains unexplored.

  • Biological Activity: Quinoxalines derived from this diketone show promise as kinase inhibitors, warranting pharmacological studies .

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